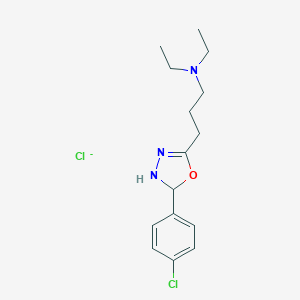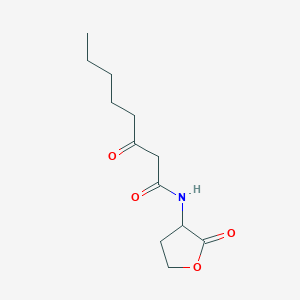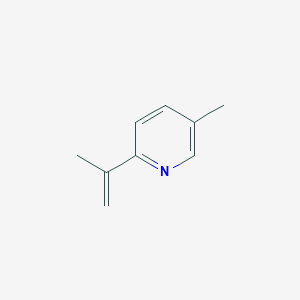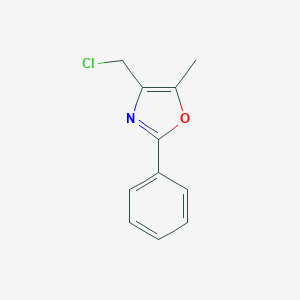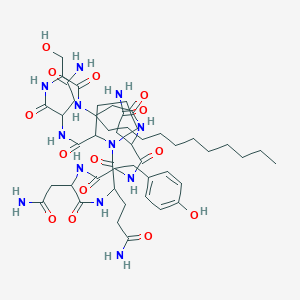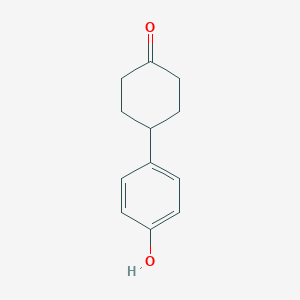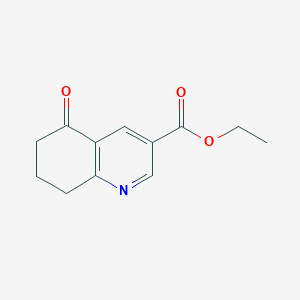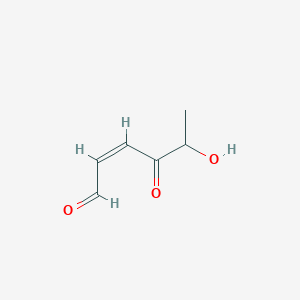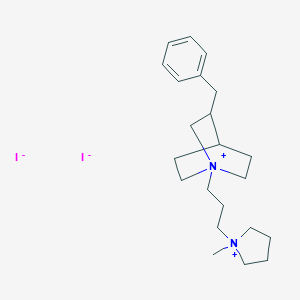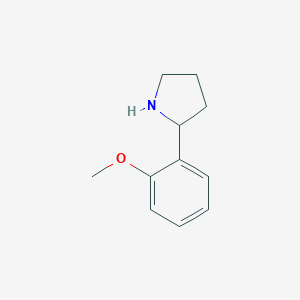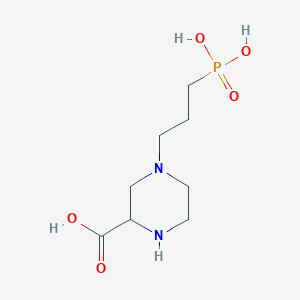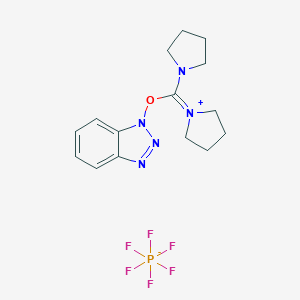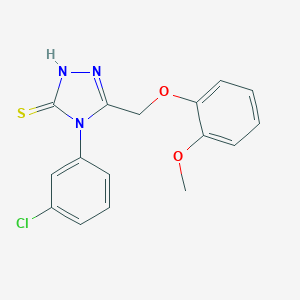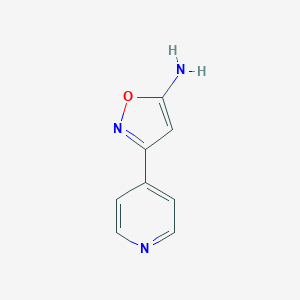![molecular formula C14H14O2S B011864 4-[(2-Phenoxyethyl)sulfanyl]phenol CAS No. 109074-54-6](/img/structure/B11864.png)
4-[(2-Phenoxyethyl)sulfanyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Phenoxyethyl)sulfanyl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
The mechanism of action of 4-[(2-Phenoxyethyl)sulfanyl]phenol is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as topoisomerase IIα and tyrosine kinase, which are involved in cancer cell proliferation. Additionally, this compound can induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-[(2-Phenoxyethyl)sulfanyl]phenol can have both biochemical and physiological effects. Biochemically, this compound can inhibit the activity of certain enzymes, as mentioned earlier. Physiologically, this compound can induce apoptosis in cancer cells and suppress cell proliferation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(2-Phenoxyethyl)sulfanyl]phenol in lab experiments is its potential as an anticancer agent. This compound has been shown to have potent anticancer activity, which makes it a potential candidate for drug development. Additionally, this compound has been used as a building block for the synthesis of new materials with unique properties.
One limitation of using 4-[(2-Phenoxyethyl)sulfanyl]phenol in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cells, which can limit its application in certain experiments. Additionally, the synthesis of this compound can be challenging, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the research on 4-[(2-Phenoxyethyl)sulfanyl]phenol. One direction is the further exploration of its potential as an anticancer agent. Studies can focus on optimizing the synthesis method of this compound and testing its efficacy in vivo. Additionally, the potential toxicity of this compound can be further studied to determine its safety for human use.
Another direction is the further exploration of its potential as a building block for the synthesis of new materials. Studies can focus on synthesizing new materials with unique properties using 4-[(2-Phenoxyethyl)sulfanyl]phenol as a building block. Additionally, the potential environmental impact of this compound can be further studied to determine its potential as a water pollutant.
Conclusion
In conclusion, 4-[(2-Phenoxyethyl)sulfanyl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its research. Overall, the research on 4-[(2-Phenoxyethyl)sulfanyl]phenol has the potential to lead to significant advancements in drug discovery, material science, and environmental science.
Méthodes De Synthèse
The synthesis of 4-[(2-Phenoxyethyl)sulfanyl]phenol can be achieved using different methods. One of the most commonly used methods involves the reaction of 4-chlorothiophenol with 2-phenoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent, usually dimethylformamide (DMF), at a high temperature of around 150°C. The resulting product is then purified by column chromatography to obtain pure 4-[(2-Phenoxyethyl)sulfanyl]phenol.
Applications De Recherche Scientifique
4-[(2-Phenoxyethyl)sulfanyl]phenol has been used in various scientific research applications, including drug discovery, material science, and environmental science. In drug discovery, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.
In material science, 4-[(2-Phenoxyethyl)sulfanyl]phenol has been used as a building block for the synthesis of new materials with unique properties. For example, this compound has been used to synthesize conjugated polymers with high electron mobility and excellent photovoltaic properties.
In environmental science, 4-[(2-Phenoxyethyl)sulfanyl]phenol has been studied for its potential as a water pollutant. Studies have shown that this compound can be degraded by certain bacteria, which makes it a potential target for bioremediation.
Propriétés
Numéro CAS |
109074-54-6 |
|---|---|
Nom du produit |
4-[(2-Phenoxyethyl)sulfanyl]phenol |
Formule moléculaire |
C14H14O2S |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
4-(2-phenoxyethylsulfanyl)phenol |
InChI |
InChI=1S/C14H14O2S/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9,15H,10-11H2 |
Clé InChI |
RIOGPBAVYGBDNP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCSC2=CC=C(C=C2)O |
SMILES canonique |
C1=CC=C(C=C1)OCCSC2=CC=C(C=C2)O |
Synonymes |
4-(2-Phenoxyethylthio)phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



